molecular formula C10H9NO3S B3026863 Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate CAS No. 1160490-11-8

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate

Cat. No.: B3026863
CAS No.: 1160490-11-8
M. Wt: 223.25
InChI Key: BDKGTQWURKNUJN-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Applications

  • Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) has demonstrated a higher effect than fluorouracil in inducing apoptotic cell death in cancer cells, specifically showing promise as a potential cell-cycle blocker by arresting MCF-7 breast cancer cells in the G0/G1 phase. This suggests its potential utility in cancer treatment strategies focused on cell-cycle inhibition (Kuzu et al., 2022).

Anticonvulsant Applications

  • A series of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles, including compounds structurally related to Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate, were synthesized and evaluated for their anticonvulsant effects. Specifically, 2-Phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole showed significant activity and low toxicity, suggesting the potential of these compounds as anticonvulsant agents (Wei et al., 2009).

Antihyperglycemic Applications

  • In the search for new antihyperglycemic agents, 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate (a compound related to this compound) was identified. This compound stimulated glucose uptake in skeletal muscle cells and showed an antihyperglycemic effect in diabetic models, indicating its potential for diabetes treatment (Taneja et al., 2017).

Synthesis and Chemical Applications

  • Research into the synthesis of oxazole derivatives from methyl ketones, benzoins, and ammonium acetate presents a novel strategy for the synthesis of these compounds, which could have implications for the development of new medications and chemical probes (Xue et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word for it is "Warning" . It has the hazard statement H302, which means it is harmful if swallowed .

Properties

IUPAC Name

methyl 2-methylsulfanyl-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-9(12)6-3-4-7-8(5-6)14-10(11-7)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGTQWURKNUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732479
Record name Methyl 2-(methylsulfanyl)-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160490-11-8
Record name Methyl 2-(methylsulfanyl)-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (5 g, 23.92 mmol) and solid K2CO3 (9.9 g, 71.76 mmol) in anhydrous DMF (50 mL) at rt was added methyl iodide (10.2 g, 71.76 mmol). The mixture was stirred at rt for 15 h. The reaction mixture was diluted with water then extracted with DCM (×3). The combined organic layers were washed with water and 2 M aq HCl. The organic layer was separated and dried over MgSO4, filtered, and concentrated under reduced pressure to afford methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate (4.24 g, 80%) as a light pink solid that did not require further purification. 1H NMR (300 MHz, CDCl3) δ 8.12 (d, J=1.1 Hz, 1H), 8.04 (dd, J=1.1, 8.3 Hz, 1H), 7.61 (d, J=8.3 Hz, 1H), 3.95 (s, 3H), 2.79 (s, 3H). LCMS (ESI) m/z 224 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate
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Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate
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Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate
Reactant of Route 5
Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate
Reactant of Route 6
Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate

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